molecular formula C12H12ClNO2 B11873239 Ethyl 2-(4-chloro-1H-indol-3-yl)acetate CAS No. 196881-05-7

Ethyl 2-(4-chloro-1H-indol-3-yl)acetate

Cat. No.: B11873239
CAS No.: 196881-05-7
M. Wt: 237.68 g/mol
InChI Key: UJXLYVHBPVFJPK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-1H-indol-3-yl)acetate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-1H-indol-3-yl)acetate typically involves the reaction of 4-chloroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Indole-3-ethanol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-chloro-1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-1H-indol-3-yl)acetate involves its interaction with various molecular targets. In biological systems, it may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromo-1H-indol-3-yl)acetate
  • Ethyl 2-(4-fluoro-1H-indol-3-yl)acetate
  • Ethyl 2-(4-methyl-1H-indol-3-yl)acetate

Uniqueness

Ethyl 2-(4-chloro-1H-indol-3-yl)acetate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the chloro group may enhance the compound’s lipophilicity, potentially affecting its pharmacokinetic properties.

Properties

CAS No.

196881-05-7

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

ethyl 2-(4-chloro-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H12ClNO2/c1-2-16-11(15)6-8-7-14-10-5-3-4-9(13)12(8)10/h3-5,7,14H,2,6H2,1H3

InChI Key

UJXLYVHBPVFJPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C(=CC=C2)Cl

Origin of Product

United States

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